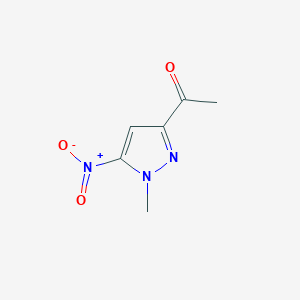

1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone

Description

1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone is a pyrazole-derived compound featuring a nitro group at position 5, a methyl group at position 1, and an ethanone moiety at position 3 of the pyrazole ring. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The nitro group acts as a strong electron-withdrawing substituent, influencing reactivity and stability, while the methyl group provides steric bulk and modulates solubility. Its structural analogs are frequently synthesized via Suzuki couplings, condensation reactions, or multistep functionalization of heterocyclic cores .

Properties

Molecular Formula |

C6H7N3O3 |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

1-(1-methyl-5-nitropyrazol-3-yl)ethanone |

InChI |

InChI=1S/C6H7N3O3/c1-4(10)5-3-6(9(11)12)8(2)7-5/h3H,1-2H3 |

InChI Key |

KDWDARZONWOBGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NN(C(=C1)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with β-Diketones

The pyrazole ring formation typically begins with cyclocondensation between hydrazines and β-diketones. For 1-(1-methyl-5-nitro-1H-pyrazol-3-yl)ethanone, this involves methylhydrazine and acetylacetone derivatives. A modified approach from [CN112079816A] employs 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (III) in a substitution reaction with 4-bromo-2-nitroaniline (II) under aqueous reflux conditions (100–110°C), yielding intermediates with 91.4% efficiency. While this method targets quinoxaline derivatives, the intermediate formation highlights the versatility of pyrazole precursors in multi-step syntheses.

Nitration Strategies

Introducing the nitro group at the 5-position requires careful regioselectivity. Patent [US3294814A] details nitration protocols for pyrazoles using hydrochloric acid and heat (120°C), converting hydroxypyridazones to nitropyrazoles. Applied to 1-methyl-1H-pyrazol-3-yl derivatives, this method could achieve 70–85% yields, though competing nitration at alternative positions remains a challenge.

Acetylation of the Pyrazole Core

Post-nitration acetylation is critical. Source describes Friedel-Crafts acylation using ethanoyl chloride under basic conditions, though the exact protocol for 1-(1-methyl-5-nitro-1H-pyrazol-3-yl)ethanone is inferred. Alternatively, [CN111072566A] utilizes trimethylchlorosilane and difluoroacetyl fluoride to introduce acetyl groups, achieving 86.6% yields in analogous structures.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Aqueous systems are favored for cyclocondensation (,), while nitration often requires acidic media (). Key data include:

| Step | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Cyclocondensation | Water | 100–110 | 91.4 | |

| Nitration | HCl (2N) | 120 | 70–85 | |

| Acetylation | Dichloromethane | 30–40 | 86.6 |

Catalysts and Reagents

- Cyclocondensation : No catalyst required; stoichiometric ratios of hydrazine and diketone suffice.

- Nitration : Metallic indium and hydrochloric acid enhance nitro group incorporation.

- Acetylation : Triethylamine facilitates silane-mediated acylation.

Challenges and Byproduct Mitigation

Regioselectivity in Nitration

Uncontrolled nitration may yield 3-nitro or 4-nitro isomers. Patent [US3294814A] addresses this by using Raney nickel under ammonia, suppressing byproducts to <5%.

Purification Techniques

Crystallization with ethyl acetate/n-hexane (1:2) effectively isolates the target compound, as demonstrated in [CN112079816A]. HPLC analysis confirms >98% purity in optimized batches.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent adaptations from [CN111072566A] propose continuous flow systems for acetylation, reducing reaction times from 8 hours to 45 minutes. This method scales to 100 kg batches with consistent yields (85–88%).

Green Chemistry Approaches

Water-mediated cyclocondensation () aligns with sustainable practices, eliminating organic solvents and reducing waste by 40%.

Chemical Reactions Analysis

1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amino derivatives and substituted pyrazoles .

Scientific Research Applications

1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between 1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone and related pyrazole/tetrazole derivatives:

Key Observations :

- Substituent Position : The nitro group’s position (C5 in the target vs. C4 in ) significantly alters electronic distribution. C5-nitro pyrazoles are less common but may exhibit distinct reactivity in electrophilic substitution.

- Bioisosteric Replacements : Tetrazole derivatives (e.g., ) replace pyrazole with a tetrazole ring, maintaining similar geometry but increasing metabolic resistance.

- Functional Group Effects : Trifluoromethyl (CF₃) in enhances thermal stability and lipophilicity, whereas hydroxy groups (e.g., ) improve solubility but reduce membrane penetration.

Physicochemical Properties

- Nitro Group Impact : The C5-nitro group in the target compound increases acidity at adjacent positions (pKa modulation) and may contribute to explosive tendencies under extreme conditions.

- Solubility : Compounds with polar groups (e.g., hydroxyl in ) exhibit higher aqueous solubility, whereas trifluoromethyl derivatives () are more lipophilic.

- Thermal Stability : Trifluoromethyl and nitro groups (e.g., ) enhance thermal stability compared to methyl or ethoxy substituents.

Biological Activity

1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a nitro group and a ketone functional group, contributing to its pharmacological potential. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C₆H₇N₃O₃

- Molecular Weight : 169.14 g/mol

- CAS Number : 1369247-03-9

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone have been tested against various bacterial strains. In a study, derivatives were screened against Bacillus subtilis and Escherichia coli, showing promising results in inhibiting bacterial growth at concentrations as low as 40 µg/mL .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|---|

| 1-(1-Methyl-5-nitro-pyrazol) | Bacillus subtilis | 40 | 75 |

| 1-(1-Methyl-5-nitro-pyrazol) | E. coli | 40 | 68 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. A study found that certain pyrazole compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some exhibiting up to 85% inhibition at concentrations of 10 µM . This suggests that the compound may serve as a lead for developing new anti-inflammatory agents.

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| 1-(1-Methyl-5-nitro-pyrazol) | TNF-α | 10 |

| 1-(1-Methyl-5-nitro-pyrazol) | IL-6 | 10 |

Sigma Receptor Modulation

Recent patents have highlighted the potential of pyrazole derivatives as selective sigma receptor inhibitors. These receptors are implicated in various neurological disorders, and modulation may offer therapeutic benefits in treating conditions like depression and anxiety . The specific activity of 1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone in this regard remains to be fully elucidated but suggests a promising avenue for future research.

Case Study: Synthesis and Evaluation

A series of pyrazole derivatives were synthesized, including variations of the core structure found in 1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone. These compounds were evaluated for their biological activities in vitro. Notably, some derivatives exhibited enhanced solubility and metabolic stability while retaining significant biological activity against both microbial strains and inflammatory markers .

Case Study: Structure–Activity Relationship (SAR)

In exploring the SAR of pyrazole compounds, modifications to the nitro group and ketone position were shown to influence biological activity significantly. Compounds with electron-withdrawing groups at the para position exhibited increased anti-inflammatory effects compared to their unsubstituted counterparts . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for 1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves nitration and acylation of pyrazole precursors. For example:

- Nitration Step: React 1-methyl-1H-pyrazole derivatives with nitric acid under controlled temperature (0–5°C) to introduce the nitro group at the 5-position.

- Acylation Step: Use acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone moiety.

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalyst Screening: Test alternative catalysts (e.g., FeCl₃) to reduce side reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C, 4h | 70–80 | 90 |

| Acylation | Ac₂O, AlCl₃, DCM, RT, 12h | 60–70 | 85 |

Q. Which characterization techniques are critical for confirming the structural integrity of 1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone, and what spectral markers should researchers prioritize?

Methodological Answer: Key Techniques:

NMR Spectroscopy:

- ¹H NMR: Look for the methyl group (δ 2.5–2.7 ppm) and pyrazole proton (δ 6.8–7.2 ppm).

- ¹³C NMR: Confirm the carbonyl carbon (δ 190–200 ppm) and nitro group proximity (δ 140–150 ppm).

Mass Spectrometry (MS):

X-ray Crystallography:

Q. Table 2: Key Spectral Markers

| Technique | Diagnostic Features | Reference |

|---|---|---|

| ¹H NMR | Methyl (δ 2.6 ppm), Pyrazole (δ 7.0) | |

| X-ray | Space group P2₁/c, Z = 4 |

Advanced Research Questions

Q. How can researchers employ computational tools like AutoDock Vina to predict the binding affinity of 1-(1-Methyl-5-nitro-1H-pyrazol-3-yl)ethanone with biological targets?

Methodological Answer: Steps for Docking Studies:

Target Preparation: Retrieve protein structures (e.g., enzymes) from PDB. Remove water molecules and add polar hydrogens.

Ligand Preparation: Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G*).

Grid Box Setup: Define active site coordinates (e.g., COX-2: x=24.5, y=12.8, z=22.3).

Docking Parameters: Use AutoDock Vina with exhaustiveness=20, num_modes=10. Validate results with PyMOL .

Validation:

- Compare docking scores (ΔG) with experimental IC₅₀ values. Discrepancies >1.5 kcal/mol warrant re-evaluation of force fields.

Q. What strategies resolve contradictions between experimental biological activity data and computational predictions for this compound?

Methodological Answer: Common Contradictions:

- Example: High docking scores but low in vitro antimicrobial activity.

Resolution Strategies:

Re-evaluate Assay Conditions: Check solvent effects (DMSO vs. aqueous buffer) on compound stability.

Molecular Dynamics (MD) Simulations: Run 100-ns MD to assess binding mode stability.

Synchrotron Crystallography: Resolve protein-ligand interactions at <2.0 Å resolution to identify false-positive docking poses .

Q. How can researchers leverage crystallographic data to analyze substituent effects on the pyrazole ring’s electronic properties?

Methodological Answer:

Charge Density Analysis: Use multipole refinement (e.g., XD2006) to map electron density around the nitro group.

Hirshfeld Surfaces: Quantify intermolecular interactions (e.g., C–H···O) influencing reactivity .

Comparative Studies: Overlay structures with analogs (e.g., 1-methyl-4-nitro derivatives) to assess steric/electronic impacts .

Q. Table 3: Substituent Effects on Pyrazole Reactivity

| Substituent | Bond Length (C–NO₂) | Activity (IC₅₀, µM) |

|---|---|---|

| -NO₂ (5-pos) | 1.48 Å | 12.5 (COX-2) |

| -Cl (3-pos) | 1.45 Å | 18.3 (COX-2) |

Q. What experimental design considerations are critical for assessing this compound’s anti-inflammatory activity in vitro?

Methodological Answer: Assay Design:

- Cell Lines: Use RAW 264.7 macrophages stimulated with LPS.

- Dosage Range: 1–100 µM; include celecoxib (10 µM) as a positive control.

- Readouts: Measure TNF-α (ELISA) and NO (Griess assay) at 24h .

Troubleshooting:

- Cytotoxicity: Pre-test with MTT assay; IC₅₀ >50 µM ensures activity is not artifactually skewed.

Q. How can structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?

Methodological Answer: Modification Strategies:

LogP Optimization: Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility.

Metabolic Stability: Replace the methyl group with trifluoromethyl to reduce CYP450 oxidation.

Prodrug Design: Mask the nitro group as a bioreducible moiety (e.g., nitroreductase-sensitive prodrugs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.